molecular formula C8H8O2S2 B4920617 5-Ethylsulfanylthiophene-2,4-dicarbaldehyde

5-Ethylsulfanylthiophene-2,4-dicarbaldehyde

Cat. No.: B4920617
M. Wt: 200.3 g/mol
InChI Key: BUUHQFNWXZHIFX-UHFFFAOYSA-N
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Description

5-Ethylsulfanylthiophene-2,4-dicarbaldehyde is a thiophene derivative characterized by the presence of an ethylsulfanyl group at the 5-position and aldehyde groups at the 2 and 4 positions of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylsulfanylthiophene-2,4-dicarbaldehyde typically involves the functionalization of thiophene derivativesThe reaction conditions often include the use of sulfurizing agents and aldehyde precursors under controlled temperature and pressure .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethylsulfanylthiophene-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethylsulfanylthiophene-2,4-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylsulfanylthiophene-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylsulfanylthiophene-2,4-dicarbaldehyde is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-ethylsulfanylthiophene-2,4-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c1-2-11-8-6(4-9)3-7(5-10)12-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUHQFNWXZHIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(S1)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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